molecular formula C23H22O4 B1599666 Ethyl 3,4-bis(benzyloxy)benzoate CAS No. 174398-83-5

Ethyl 3,4-bis(benzyloxy)benzoate

Cat. No. B1599666
Key on ui cas rn: 174398-83-5
M. Wt: 362.4 g/mol
InChI Key: OYGDJCJJPUKBCI-UHFFFAOYSA-N
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Patent
US07635779B2

Procedure details

Ethyl-3,4-dihydroxy benzoate, 4 (27.3 g, 150 mmol), benzyl bromide (40.4 mL, 340 mmol) and potassium carbonate (41.4 g, 300 mmol) in acetone (350 mL) were reacted in a similar manner as described for 8 to afford 9. Yield 41.4 g (76%); mp 68-69° C.; MS (FAB) 363 (M++1); IR (KBr) 1889, 1707; 1H NMR (200 MHz, CDCl3) δ 7.65 (s, 1H), 7.63 (dd, J=8.7 Hz, 1.7 Hz, 1H), 7.48-7.25 (m, 10H), 6.91 (d, J=8.3 Hz, 1H), 5.19 (s, 2H), 5.18 (s, 2H), 4.31 (q, J=7.1 Hz, 2H), 1.35 (t, J=7.1 Hz, 3H).
[Compound]
Name
Ethyl-3,4-dihydroxy benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
40.4 mL
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([OH:12])[CH:6]=1)[CH3:2].[CH2:14](Br)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C(=O)([O-])[O-].[K+].[K+].[K+].[Br-]>CC(C)=O>[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[C:7]([O:12][CH2:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:6]=1)[CH3:2] |f:2.3.4,5.6|

Inputs

Step One
Name
Ethyl-3,4-dihydroxy benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
27.3 g
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C=C1)O)O)=O
Name
Quantity
40.4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
41.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
350 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford 9

Outcomes

Product
Name
Type
Smiles
C(C)OC(C1=CC(=C(C=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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